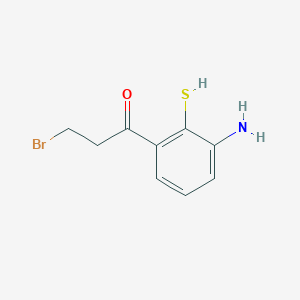
1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of 3-amino-4-(chloromethyl)benzene, followed by a Friedel-Crafts acylation to introduce the propanone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(methyl)phenyl)-1-bromopropan-2-one: Similar structure but with a methyl group instead of a chloromethyl group.
1-(3-Amino-4-(fluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a fluoromethyl group instead of a chloromethyl group.
1-(3-Amino-4-(hydroxymethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(3-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-4-(chloromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(11)7-2-3-8(5-12)9(13)4-7/h2-4,10H,5,13H2,1H3 |
InChI Key |
HHYLBUUFBRCVNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



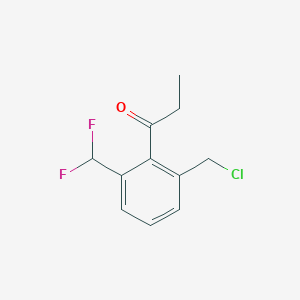
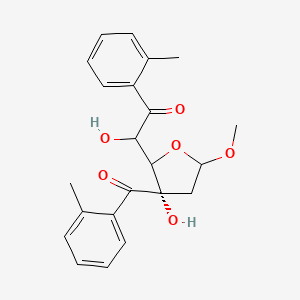

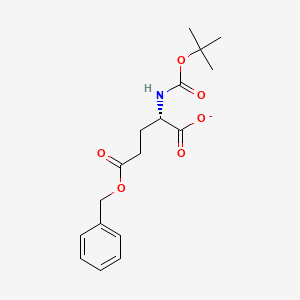
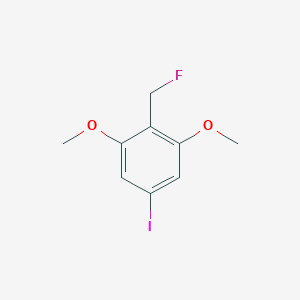
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)


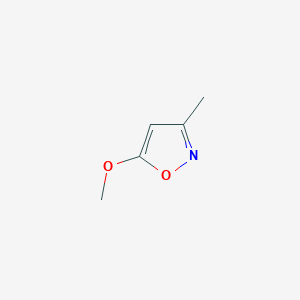
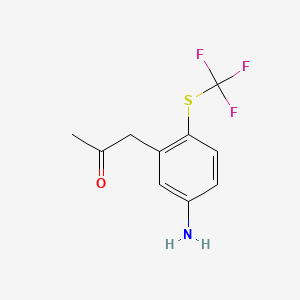
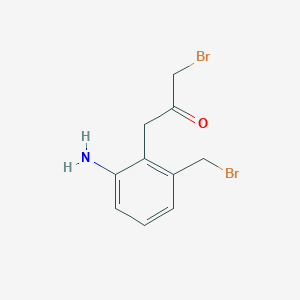
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
